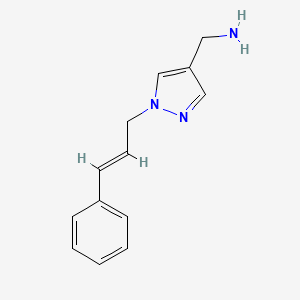

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-9-13-10-15-16(11-13)8-4-7-12-5-2-1-3-6-12/h1-7,10-11H,8-9,14H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPROSYUHSAMO-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Formation

Pyrazoles are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For the target compound, the pyrazole ring can be constructed first, followed by selective N1-alkylation with a cinnamyl moiety.

- Typical method: Condensation of hydrazine derivatives with α,β-unsaturated ketones or chalcones bearing the cinnamyl group, or

- Alternative: Formation of pyrazole ring first, then N1-alkylation.

N1-Cinnamylation

The N1 position of pyrazole is nucleophilic and can be selectively alkylated by cinnamyl halides or cinnamyl derivatives under basic conditions.

- Method: N-alkylation using cinnamyl bromide or chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents (e.g., DMF, DMSO).

- Catalysis: Palladium-catalyzed N-alkylation can also be employed to improve selectivity and yield, as supported by palladium-catalyzed C–N cross-coupling literature.

Introduction of the Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the pyrazole ring can be introduced by several approaches:

Direct Aminomethylation

- Approach: Electrophilic substitution at the 4-position of pyrazole with aminomethylating agents.

- Reagents: Formaldehyde and ammonia or primary amines under reductive amination conditions.

- Conditions: Acidic or basic catalysis with reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation catalysts.

Cross-Coupling Reactions

- Pd-Catalyzed C–N Cross-Coupling: Palladium-catalyzed amination of 4-halopyrazole derivatives with methylamine or aminomethyl equivalents provides a robust method for C–N bond formation.

- Procedure: Starting from 4-halopyrazole (e.g., 4-bromopyrazole), reaction with methanamine under Pd catalysis with appropriate ligands and bases yields the aminomethylated product.

Reductive Amination of 4-Formylpyrazole

- Approach: Synthesis of 4-formyl-1-cinnamylpyrazole intermediate followed by reductive amination with ammonia or methylamine.

- Reagents: Sodium triacetoxyborohydride or hydrogenation catalysts.

- Advantage: High selectivity and mild conditions.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pyrazole formation | Hydrazine + cinnamyl-substituted α,β-unsaturated ketone | Reflux in ethanol or suitable solvent | 1-cinnamyl-1H-pyrazole | 70-85 | Standard pyrazole synthesis |

| 2 | N1-alkylation | 1H-pyrazole | Cinnamyl bromide, K2CO3, DMF, 60°C | 1-cinnamyl-1H-pyrazole | 60-75 | Selective N1 alkylation |

| 3 | Halogenation at C4 | 1-cinnamyl-1H-pyrazole | NBS or other halogenating agent | 4-bromo-1-cinnamyl-1H-pyrazole | 50-65 | Prepares for cross-coupling |

| 4 | Pd-catalyzed amination | 4-bromo-1-cinnamyl-1H-pyrazole | Pd catalyst, methanamine, base (e.g., NaOtBu), ligand, solvent (toluene), 80-100°C | (1-Cinnamyl-1H-pyrazol-4-yl)methanamine | 65-80 | Efficient C–N bond formation |

Analytical and Research Findings

- NMR Spectroscopy: Characteristic signals for the cinnamyl double bond protons (δ ~6.0–7.5 ppm) and pyrazole ring protons confirm structure.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine.

- Yields and Purity: Optimized Pd-catalyzed amination steps yield >70% purity after chromatographic purification.

- Reaction Optimization: Ligand choice and base strongly influence Pd-catalyzed amination efficiency.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pyrazole ring formation | Hydrazine + cinnamyl α,β-unsaturated ketone | Straightforward, well-established | Requires pure starting materials |

| N1-Cinnamylation | Cinnamyl halides, base (K2CO3, NaH) | Selective N-alkylation | Possible side reactions if conditions not controlled |

| Halogenation at C4 | NBS or halogenating agents | Enables cross-coupling | Moderate yields, requires handling halogen reagents |

| Pd-catalyzed C–N cross-coupling | Pd catalyst, methanamine, base, ligand | High selectivity and yield | Requires expensive catalysts and ligands |

| Reductive amination | 4-formyl intermediate + amine, reducing agent | Mild conditions, good selectivity | Multi-step, intermediate isolation needed |

Chemical Reactions Analysis

Types of Reactions

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, (1-Cinnamyl-1H-pyrazol-4-yl)methanamine serves as a building block for synthesizing more complex molecules. It is utilized in various synthetic pathways to create derivatives that may exhibit enhanced properties or functions.

Table 1: Synthetic Applications of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine

| Application Type | Description |

|---|---|

| Building Block | Used in the synthesis of pyrazole derivatives |

| Reaction Medium | Acts as a solvent or catalyst in specific reactions |

Biology

The compound has been investigated for its potential biological activities , particularly in enzyme inhibition and receptor binding. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which can have implications for cancer treatment and other diseases.

Case Study: Enzyme Inhibition

In laboratory experiments, (1-Cinnamyl-1H-pyrazol-4-yl)methanamine demonstrated significant inhibition of specific kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

Medicine

In medical research, (1-Cinnamyl-1H-pyrazol-4-yl)methanamine is being explored for its therapeutic effects , including anticancer and anti-inflammatory properties. Its ability to modulate biological pathways makes it a candidate for drug development.

Table 2: Therapeutic Potential of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine

| Therapeutic Area | Potential Effects |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers in vitro |

Industry

In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties allow for innovations in material science, particularly in creating polymers or coatings with desired characteristics.

Synthetic Routes

The synthesis typically involves reacting 1H-pyrazole-4-carbaldehyde with (2E)-3-phenylprop-2-en-1-amine under controlled conditions. The reaction often requires catalysts and solvents such as ethanol at elevated temperatures to achieve high yields.

Table 3: Synthesis Conditions

| Reagent | Condition | Result |

|---|---|---|

| 1H-Pyrazole-4-carbaldehyde | Ethanol, heat | Formation of target compound |

| (2E)-3-phenylprop-2-en-1-amine | Catalyst present | Enhanced reaction rate |

Mechanism of Action

The mechanism of action of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Biological Activity

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C12H14N4

- Molecular Weight : 214.27 g/mol

- Structure : The compound features a pyrazole ring substituted with a cinnamyl group, which enhances its biological activity.

Biological Activities

The biological activities of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine have been investigated in several studies, revealing its potential in various therapeutic areas:

1. Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The presence of the cinnamyl moiety in (1-Cinnamyl-1H-pyrazol-4-yl)methanamine enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

2. Anticancer Potential

Studies have shown that this compound can inhibit the proliferation of cancer cells. Mechanistic studies suggest that (1-Cinnamyl-1H-pyrazol-4-yl)methanamine induces apoptosis in cancer cells through the modulation of key signaling pathways, including the activation of p53 and inhibition of cyclin-dependent kinases (CDKs) .

3. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

The mechanisms underlying the biological activities of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine include:

Cellular Signaling Modulation

The compound interacts with various cellular receptors and enzymes, leading to altered signaling pathways that promote cell survival or death depending on the context. For instance, it has been noted to inhibit CDK2, a key regulator in the cell cycle, thereby slowing down cancer cell proliferation .

Gene Expression Regulation

(1-Cinnamyl-1H-pyrazol-4-yl)methanamine influences gene expression related to apoptosis and cell cycle regulation. This regulation is crucial for its anticancer effects and may also contribute to its antioxidant properties by enhancing the expression of detoxifying enzymes .

Case Studies

Several case studies highlight the efficacy of (1-Cinnamyl-1H-pyrazol-4-yl)methanamine:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antioxidant capacity | Showed significant reduction in oxidative stress markers in vitro. |

| Study 2 | Assess anticancer activity | Induced apoptosis in breast cancer cell lines with IC50 values around 10 µM. |

| Study 3 | Investigate anti-inflammatory effects | Reduced levels of TNF-alpha and IL-6 in macrophage cultures by 50%. |

Q & A

Q. What are the common synthetic routes for (1-Cinnamyl-1H-pyrazol-4-yl)methanamine?

- Methodological Answer : A typical synthesis involves nucleophilic substitution reactions. For example, analogs like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine are synthesized by reacting 4-(chloromethyl)benzylamine with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO . Mannich reactions, as demonstrated in the synthesis of diaza-18-crown-6 derivatives, may also be applicable for introducing the cinnamyl group via amine-aldehyde coupling .

Q. What characterization techniques are used to confirm its structure?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene groups (e.g., CH₂-triazole at δ 3.9–4.0 ppm, CH₂-Ph at δ 5.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₀H₁₂N₄ for a related compound with MW 188.23 g/mol) .

- Elemental Analysis : Validates purity and stoichiometry .

Q. What safety precautions should be taken during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Refer to safety data sheets (SDS) for analogs, which highlight stability under recommended storage conditions and lack of acute toxicity data .

- Dispose of waste via licensed facilities, as specified for similar amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Use DMSO for enhanced nucleophilicity or switch to continuous flow reactors for scalability .

- Catalysis : Explore Pd-mediated coupling for cinnamyl group introduction .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .

Q. How can overlapping signals in NMR spectra be resolved?

- Methodological Answer :

- Use 2D NMR (e.g., HSQC, COSY) to assign coupled protons. For example, in triazole derivatives, δ 7.67 ppm (CH-Triazole) correlates with adjacent protons in HSQC .

- Variable Temperature NMR : Resolve dynamic broadening by analyzing spectra at 25°C vs. 40°C .

Q. How to assess toxicity and ecological impact when data is unavailable?

- Methodological Answer :

- Read-Across Analysis : Compare with structurally similar compounds (e.g., pyrazole-based amines) to predict toxicity .

- In Silico Tools : Use QSAR models or software like ECOSAR to estimate bioaccumulation and aquatic toxicity .

Q. What strategies are used to design assays for studying its pharmacological mechanism?

- Methodological Answer :

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., enzymes like kinases) .

- Cellular Assays : Test modulation of signaling pathways (e.g., cAMP assays) in HEK293 cells .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.